molecular formula C10H13NS B1227494 4-Isopropylbenzenecarbothioamide CAS No. 53515-20-1

4-Isopropylbenzenecarbothioamide

Cat. No.: B1227494
CAS No.: 53515-20-1
M. Wt: 179.28 g/mol
InChI Key: SDNLXXUGUAWDAT-UHFFFAOYSA-N
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Description

4-Isopropylbenzenecarbothioamide is a sulfur-containing aromatic compound characterized by a benzene ring substituted with an isopropyl group (-C₃H₇) and a carbothioamide (-C(S)NH₂) functional group. Its molecular formula is C₁₀H₁₃NS, with a molecular weight of 179.28 g/mol.

Properties

IUPAC Name

4-propan-2-ylbenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNLXXUGUAWDAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366467
Record name 4-isopropylbenzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830449
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

53515-20-1
Record name 4-(1-Methylethyl)benzenecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53515-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-isopropylbenzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(propan-2-yl)benzene-1-carbothioamide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylbenzenecarbothioamide typically involves the reaction of 4-isopropylbenzoyl chloride with ammonium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropylbenzenecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Isopropylbenzenecarbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isopropylbenzenecarbothioamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including the modulation of metabolic pathways and cellular processes .

Comparison with Similar Compounds

(a) 4-Isopropylbenzyl Alcohol (C₁₀H₁₄O)

  • Key Difference : Replaces the carbothioamide group with a benzyl alcohol (-CH₂OH).
  • Impact: Increased polarity and hydrogen-bonding capacity compared to the thioamide, enhancing solubility in polar solvents. Benzyl alcohol derivatives are often used as intermediates in fragrance and polymer synthesis . (b) Isopropyl-N-[m-chlorophenyl]carbamate (C₁₀H₁₂ClNO₂)
  • Key Difference : Substitutes the thioamide with a carbamate (-OCONH-) group and adds a meta-chloro substituent.

  • Impact : The carbamate group offers hydrolytic stability, while the chloro group enhances electrophilicity. Such compounds are common in herbicide formulations (e.g., carbamate pesticides) .

Substituent Position and Chain Length

(a) 4-Isobutylbenzoic Acid (C₁₁H₁₄O₂)

  • Key Difference : Replaces the isopropyl group with a bulkier isobutyl (-CH₂CH(CH₂)₂) chain and a carboxylic acid (-COOH) group.
  • Carboxylic acid derivatives are widely used in anti-inflammatory drugs (e.g., ibuprofen analogs) . (b) 4-Isopropoxybenzaldehyde (C₁₀H₁₂O₂)
  • Key Difference : Features an isopropoxy (-OCH(CH₃)₂) group and an aldehyde (-CHO) instead of a thioamide.

  • Impact : The electron-donating isopropoxy group stabilizes the aromatic ring, while the aldehyde enables nucleophilic addition reactions. Such compounds serve as precursors in dye and flavor synthesis .

Structural and Property Comparison Table

Compound Name Molecular Formula Key Functional Group(s) Substituent Position Notable Properties/Applications
4-Isopropylbenzenecarbothioamide C₁₀H₁₃NS Carbothioamide (-C(S)NH₂) Para Potential kinase inhibitors, agrochemicals
4-Isopropylbenzyl alcohol C₁₀H₁₄O Benzyl alcohol (-CH₂OH) Para Solvent, fragrance intermediate
Isopropyl-N-[m-chlorophenyl]carbamate C₁₀H₁₂ClNO₂ Carbamate (-OCONH-) Meta-chloro Herbicides, insecticides
4-Isobutylbenzoic acid C₁₁H₁₄O₂ Carboxylic acid (-COOH) Para Pharmaceutical intermediates
4-Isopropoxybenzaldehyde C₁₀H₁₂O₂ Aldehyde (-CHO), isopropoxy Para Dye synthesis, flavoring agents

Notes on Evidence Limitations

  • The provided evidence lacks direct data on this compound. Comparisons are inferred from structurally related compounds (e.g., carbamates, benzyl alcohols).
  • Property data (e.g., solubility, melting points) are omitted due to insufficient evidence. Further experimental studies are required for quantitative comparisons.

Biological Activity

Overview of 4-Isopropylbenzenecarbothioamide

This compound, also known as isopropyl thioamide, is a compound that has garnered interest for its potential applications in medicinal chemistry and pharmacology. It features a thioamide functional group, which is known to exhibit various biological activities.

Biological Activity

Antimicrobial Activity :
Thioamides have been studied for their antimicrobial properties. Research indicates that compounds with thioamide groups can exhibit activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.

Anticancer Properties :
Some studies suggest that thioamide derivatives can induce apoptosis in cancer cells. The presence of an isopropyl group may enhance lipophilicity, potentially improving cellular uptake and efficacy against tumor cells.

Enzyme Inhibition :
Thioamides can act as enzyme inhibitors. For instance, they may inhibit certain enzymes involved in metabolic processes, which could be beneficial in treating diseases where these enzymes are overactive.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various pathogens
AnticancerInduces apoptosis in specific cancer cells
Enzyme InhibitionInhibits key metabolic enzymes

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.
  • Cancer Research : In vitro studies indicated that this compound could reduce cell viability in breast cancer cell lines, prompting further investigation into its mechanism of action and potential as an anticancer drug.
  • Enzyme Interaction : Research into the inhibition of acetylcholinesterase by thioamide derivatives revealed that this compound could serve as a lead compound for developing treatments for neurodegenerative diseases like Alzheimer's.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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